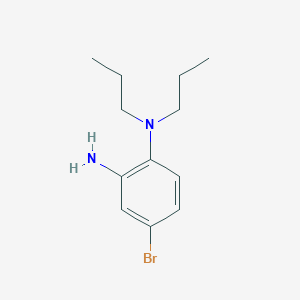

4-Bromo-N1,N1-dipropylbenzene-1,2-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-N,1-N-dipropylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BrN2/c1-3-7-15(8-4-2)12-6-5-10(13)9-11(12)14/h5-6,9H,3-4,7-8,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFYFSTYWLRXBGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=C(C=C(C=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo N1,n1 Dipropylbenzene 1,2 Diamine and Analogs

De Novo Synthetic Routes to the 4-Bromo-N1,N1-dipropylbenzene-1,2-diamine Framework

The direct synthesis of 4-Bromo-N1,N1-dipropylbenzene-1,2-diamine can be achieved through several distinct strategies, each offering advantages in terms of precursor availability and reaction control.

Regioselective Bromination of N1,N1-dipropylbenzene-1,2-diamine Precursors

One logical approach is the direct bromination of N1,N1-dipropylbenzene-1,2-diamine. In this precursor, the two amino groups (-NH2 and -N(CH2CH2CH3)2) are strong activating groups that direct electrophiles to the ortho and para positions. The N,N-dipropylamino group is significantly more activating than the primary amino group. Therefore, electrophilic aromatic substitution, such as bromination, is expected to occur at the position para to the highly activating N,N-dipropylamino group, which is the desired 4-position.

Common brominating agents for such regioselective reactions include N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile or dichloromethane. nih.gov The reaction conditions, such as temperature, can be controlled to favor mono-bromination and prevent the formation of polybrominated byproducts. nih.gov

Table 1: Hypothetical Conditions for Regioselective Bromination

| Starting Material | Brominating Agent | Solvent | Temperature | Product |

|---|---|---|---|---|

| N1,N1-dipropylbenzene-1,2-diamine | N-Bromosuccinimide (NBS) | Acetonitrile (MeCN) | 0 °C to room temp. | 4-Bromo-N1,N1-dipropylbenzene-1,2-diamine |

N-Alkylation of 4-Bromo-1,2-benzenediamine using Propylating Agents

A more common and often more controllable route involves the N-alkylation of a readily available precursor, 4-bromo-1,2-benzenediamine. This method introduces the two propyl groups onto one of the nitrogen atoms. The reaction typically involves treating 4-bromo-1,2-benzenediamine with at least two equivalents of a propylating agent, such as 1-bromopropane or 1-iodopropane, in the presence of a base.

The choice of base is crucial to deprotonate the amino group, facilitating nucleophilic attack on the propyl halide. Common bases include potassium carbonate (K2CO3) or sodium hydride (NaH). A significant challenge in this approach is controlling the extent of alkylation, as over-alkylation can lead to a mixture of N,N-dipropyl, N-propyl, and even tetra-alkylated products. However, by carefully controlling the stoichiometry and reaction conditions, selective N1,N1-dipropylation can be achieved.

Table 2: General Conditions for N-Alkylation

| Starting Material | Propylating Agent | Base | Solvent | Product |

|---|---|---|---|---|

| 4-Bromo-1,2-benzenediamine | 1-Bromopropane (2-3 equiv.) | K2CO3 or NaH | DMF or Acetonitrile | 4-Bromo-N1,N1-dipropylbenzene-1,2-diamine |

Multi-Step Conversions from Related Bromo-Substituted Aromatic Precursors

The target compound can also be synthesized via a multi-step pathway starting from other bromo-substituted aromatics, such as 4-bromo-2-nitroaniline. This strategy involves building the required functionality step-by-step.

A plausible sequence is:

N,N-dipropylation : The primary amino group of 4-bromo-2-nitroaniline is first alkylated with a propyl halide to form 4-bromo-N,N-dipropyl-2-nitroaniline.

Reduction : The nitro group is then reduced to a primary amine. This reduction is commonly accomplished using reagents like stannous chloride (SnCl2) in ethanol or catalytic hydrogenation with palladium on carbon (Pd/C). chemicalbook.com This final step yields the desired 4-Bromo-N1,N1-dipropylbenzene-1,2-diamine.

This route is advantageous as it avoids the potential for over-alkylation on the second amino group, which is only introduced in the final step.

Precursor Synthesis and Intermediate Functionalization

The success of the synthetic routes described above relies on the efficient preparation of key precursors.

Synthesis of 4-Bromo-1,2-benzenediamine via Acetylation, Bromination, and Hydrolysis

4-Bromo-1,2-benzenediamine is a crucial intermediate. A well-established method for its synthesis starts with o-phenylenediamine (B120857). chemicalbook.comgoogle.compatsnap.com This process involves three main steps to ensure the correct regiochemistry of the bromine atom.

Acetylation : The amino groups of o-phenylenediamine are first protected by reacting it with acetic anhydride. This forms N,N'-(1,2-phenylene)diacetamide, which deactivates the aromatic ring slightly and provides steric hindrance to direct the incoming electrophile. google.compatsnap.com

Bromination : The diacetylated intermediate is then brominated. The acetyl groups direct the bromine atom to the position para to one of the amino groups. A common and safer alternative to liquid bromine is using sodium bromide and hydrogen peroxide in acetic acid. google.compatsnap.com

Hydrolysis : The final step is the removal of the acetyl protecting groups by acid or base-catalyzed hydrolysis to yield 4-bromo-1,2-benzenediamine. google.compatsnap.com

Table 3: Synthesis of 4-Bromo-1,2-benzenediamine

| Step | Starting Material | Reagents | Key Conditions | Intermediate/Product |

|---|---|---|---|---|

| 1. Acetylation | o-Phenylenediamine | Acetic anhydride, Acetic acid | 50 °C | N,N'-(1,2-phenylene)diacetamide |

| 2. Bromination | N,N'-(1,2-phenylene)diacetamide | Sodium bromide, 30% Hydrogen peroxide | 25-50 °C | 4-Bromo-N,N'-(1,2-phenylene)diacetamide |

| 3. Hydrolysis | 4-Bromo-N,N'-(1,2-phenylene)diacetamide | Sodium hydroxide, Methanol | 90 °C | 4-Bromo-1,2-benzenediamine |

Preparation of N1,N1-Dipropylbenzene-1,2-diamine through Alkylation of o-Phenylenediamine

The synthesis of the N1,N1-dipropylbenzene-1,2-diamine precursor also starts from o-phenylenediamine. This involves the direct alkylation of o-phenylenediamine with a propylating agent. Similar to the alkylation of the bromo-derivative (Section 2.1.2), this reaction is typically carried out in the presence of a base to facilitate the reaction. Careful control of the stoichiometry of the propyl halide is necessary to favor the formation of the desired N,N-dipropyl product over mono-propylated or tetra-propylated species.

Table 4: Synthesis of N1,N1-Dipropylbenzene-1,2-diamine

| Starting Material | Alkylating Agent | Base | Solvent | Product |

|---|---|---|---|---|

| o-Phenylenediamine | 1-Bromopropane (2-3 equiv.) | K2CO3 | Acetonitrile | N1,N1-Dipropylbenzene-1,2-diamine |

Optimization of Reaction Conditions and Yields for High-Purity Synthesis

A common synthetic route to achieve 4-bromo-o-phenylenediamine, a potential precursor, involves the protection of o-phenylenediamine via acetylation, followed by bromination and subsequent hydrolysis. A patented method details a process using sodium bromide and hydrogen peroxide as the brominating agents in a solution of acetic acid and acetic anhydride google.com. The reaction is carefully monitored, with temperature control being essential to prevent the formation of by-products. The hydrolysis step, typically carried out with a strong base like sodium hydroxide in an alcoholic solvent, also requires optimization to ensure complete deacetylation without degrading the product google.com.

For the N-alkylation step to introduce the dipropyl groups, methodologies like the "hydrogen borrowing" strategy are employed for similar aniline compounds. This technique uses alcohols as alkylating agents with transition metal-based catalysts researchgate.net. The optimization of this step would involve screening various catalysts (e.g., based on palladium, nickel, or cobalt), bases (e.g., cesium carbonate), solvents (e.g., toluene), and temperatures to achieve high conversion and selectivity towards the desired N,N-dipropyl product researchgate.net.

The purification of the final product is a significant challenge. High-purity p-phenylenediamine has been successfully obtained through hydrogenation of 4-nitrosoaniline and 4-nitroaniline intermediates in a single reactor, which simplifies the process and avoids the isolation of intermediates that may introduce impurities google.com. This "one-pot" approach, coupled with purification by gas chromatography or recrystallization, can yield products with very high purity google.comgoogle.com.

To illustrate the impact of optimizing reaction conditions, consider the synthesis of isophoronediamine, where a systematic study identified the optimal parameters for each step of the reaction, significantly improving the final yield researchgate.net. A similar systematic approach is necessary for the high-purity synthesis of 4-Bromo-N1,N1-dipropylbenzene-1,2-diamine.

Table 1: Illustrative Optimization of Reaction Conditions for a Generic Diamine Synthesis

| Parameter | Condition A | Condition B (Optimized) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Catalyst | Catalyst X | Catalyst Y | 75 | 95 |

| Temperature (°C) | 100 | 120 | 85 | 98 |

| Pressure (MPa) | 4 | 6 | 92 | 99 |

| Solvent | Toluene | Dioxane | 88 | 97 |

This table presents hypothetical data to illustrate the effects of optimizing different reaction parameters.

Investigation of Green Chemistry Approaches in Diamine Synthesis

In line with the principles of sustainable development, significant research has been directed towards "green" synthetic methods for amines and diamines. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-assisted synthesis is another green technique that can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions. nih.govmdpi.com This method is particularly effective in accelerating organic reactions and is considered an energy-efficient and eco-friendly approach. nih.gov

Biocatalysis, which employs enzymes or whole cells to catalyze chemical reactions, offers high selectivity and operates under mild conditions, typically in aqueous media. mdpi.com This approach eliminates the need for heavy metal catalysts and harsh reagents. For example, multi-enzyme cascades have been designed for the biosynthesis of diamines from renewable resources like crude glycerol, showcasing a highly sustainable pathway. bohrium.com

Furthermore, the development of atom-economical reactions, such as the direct synthesis of polyureas from CO2 and diamines, represents a significant advancement in green chemistry. researchgate.net While this applies to polymer synthesis, the underlying principle of using benign and readily available starting materials is relevant to the synthesis of the diamine monomers themselves. One-step syntheses, like the condensation of 1,4-cyclohexanedione with primary alkylamines to form N,N′-dialkyl-p-phenylenediamines, exemplify high atom economy with water as the only significant by-product. rsc.org

Table 2: Comparison of Conventional vs. Green Solvents in Amine Synthesis

| Solvent | Type | Key Properties | Application Example | Reference |

|---|---|---|---|---|

| N,N-Dimethylformamide (DMF) | Conventional (Dipolar Aprotic) | High boiling point, good solvating power | Amide bond formation | nih.govresearchgate.net |

| Toluene | Conventional (Aromatic Hydrocarbon) | Moderate boiling point, azeotropic water removal | N-alkylation reactions | researchgate.net |

| Deep Eutectic Solvents (DESs) | Green | Low volatility, biodegradable, potential catalytic activity | Ullman amination | mdpi.com |

| 2-Methyltetrahydrofuran (2-MeTHF) | Green (Bio-based) | Derived from renewable resources, lower toxicity than THF | General organic synthesis | mdpi.comresearchgate.net |

| Water | Green | Non-toxic, non-flammable, inexpensive | Aqueous surfactant mixtures for reactions | nih.gov |

Chemical Reactivity and Advanced Transformations of 4 Bromo N1,n1 Dipropylbenzene 1,2 Diamine

Reactivity at the Aromatic Bromo Substituent

The carbon-bromine bond on the aromatic ring is a key site for transformations, particularly through metal-catalyzed cross-coupling reactions. This functionality allows for the introduction of a wide array of substituents, significantly increasing molecular complexity.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely applicable to aryl halides like 4-Bromo-N1,N1-dipropylbenzene-1,2-diamine. These reactions typically involve the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with a coupling partner and reductive elimination to yield the product and regenerate the catalyst. libretexts.orgchemrxiv.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org It is a highly versatile method for forming biaryl structures or introducing alkyl, alkenyl, or alkynyl groups. wikipedia.orgrsc.org For 4-Bromo-N1,N1-dipropylbenzene-1,2-diamine, a Suzuki-Miyaura reaction would yield a substituted N1,N1-dipropylbenzene-1,2-diamine derivative. mdpi.commdpi.com The reaction is generally tolerant of various functional groups, including the amine moieties present in the molecule. rsc.org

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, employing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgresearchgate.net This method is exceptionally efficient for the synthesis of aryl alkynes. nih.gov Applying this to 4-Bromo-N1,N1-dipropylbenzene-1,2-diamine would allow for the direct introduction of an alkynyl group at the C4 position, a key step in creating extended π-conjugated systems. researchgate.netnih.gov

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. libretexts.orgorganic-chemistry.org This reaction offers a direct route to stilbene-like structures and other vinyl-substituted aromatics. nih.govresearchgate.net The reaction of 4-Bromo-N1,N1-dipropylbenzene-1,2-diamine with various alkenes would yield products with a new vinyl substituent, further extending the molecule's synthetic utility. researchgate.net

| Reaction Type | Coupling Partner | Typical Catalyst | Typical Base | Potential Product Structure |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄ | K₂CO₃ or K₃PO₄ | 4-Aryl-N1,N1-dipropylbenzene-1,2-diamine |

| Sonogashira | Terminal alkyne (R-C≡CH) | Pd(PPh₃)₄ / CuI | Et₃N or Piperidine | 4-Alkynyl-N1,N1-dipropylbenzene-1,2-diamine |

| Heck | Alkene (CH₂=CHR) | Pd(OAc)₂ | Et₃N or K₂CO₃ | 4-Vinyl-N1,N1-dipropylbenzene-1,2-diamine |

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. youtube.com This reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org However, the viability of the SNAr mechanism is heavily dependent on the electronic properties of the aromatic ring. Specifically, the reaction requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. libretexts.orgresearchgate.net These groups are necessary to stabilize the negative charge of the intermediate.

In the case of 4-Bromo-N1,N1-dipropylbenzene-1,2-diamine, the substituents on the ring are two amine functionalities, which are strong electron-donating groups. These groups increase the electron density of the aromatic ring, which would destabilize the negatively charged intermediate required for the SNAr mechanism. Consequently, nucleophilic aromatic substitution at the bromo-substituted position is electronically disfavored and generally not a viable synthetic pathway for this compound under standard SNAr conditions.

Reactivity of the Diamine Functionalities

The presence of both a primary (-NH₂) and a tertiary (-N(CH₂CH₂CH₃)₂) amine group provides opportunities for selective functionalization and for the construction of heterocyclic rings.

The primary amine in 4-Bromo-N1,N1-dipropylbenzene-1,2-diamine is significantly more reactive than the tertiary amine towards electrophiles due to its available N-H protons and reduced steric hindrance. This difference in reactivity allows for selective functionalization.

Acylation: The primary amine can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amide.

Sulfonation: Reaction with sulfonyl chlorides yields sulfonamides, a common functional group in medicinal chemistry.

Reductive Alkylation: The primary amine can undergo reductive amination with aldehydes or ketones in the presence of a reducing agent (e.g., sodium borohydride) to introduce a secondary amine, while the tertiary amine remains unreactive.

The ortho-diamine arrangement is a classic precursor for the synthesis of fused nitrogen-containing heterocycles, which are prominent scaffolds in pharmaceuticals and materials science. nih.govencyclopedia.pub

Quinoxalines: The condensation of ortho-phenylenediamines with 1,2-dicarbonyl compounds (α-diketones) is a direct and common method for synthesizing quinoxalines. nih.govsid.irresearchgate.net Reacting 4-Bromo-N1,N1-dipropylbenzene-1,2-diamine with various α-diketones would produce a library of substituted 6-bromo-N,N-dipropylquinoxalin-5-amines. organic-chemistry.org

Benzimidazoles: Benzimidazoles can be synthesized by the condensation of an ortho-phenylenediamine with either a carboxylic acid (or its derivatives) or an aldehyde. encyclopedia.pubnih.gov The reaction with carboxylic acids, known as the Phillips method, typically requires heat, while the reaction with aldehydes often proceeds under milder, oxidative conditions. organic-chemistry.orgresearchgate.net This allows for the formation of 5-bromo-N,N-dipropyl-1H-benzimidazol-7-amine derivatives, which can be further substituted at the 2-position depending on the aldehyde or carboxylic acid used. researchgate.net

| Target Heterocycle | Co-reactant | General Product Structure |

|---|---|---|

| Quinoxaline (B1680401) | Benzil (1,2-diphenylethane-1,2-dione) | 6-Bromo-N,N-dipropyl-2,3-diphenylquinoxalin-5-amine |

| Quinoxaline | 2,3-Butanedione | 6-Bromo-N,N-dipropyl-2,3-dimethylquinoxalin-5-amine |

| Benzimidazole (B57391) | Formic Acid | 5-Bromo-N,N-dipropyl-1H-benzimidazol-7-amine |

| Benzimidazole | Benzaldehyde | 5-Bromo-N,N-dipropyl-2-phenyl-1H-benzimidazol-7-amine |

Formation of Extended Conjugated Systems and Polycyclic Derivatives

The strategic combination of the reactions described above opens pathways to complex molecular architectures. By first employing palladium-catalyzed cross-coupling reactions at the bromo position, new aryl, vinyl, or alkynyl groups can be introduced. These reactions extend the π-conjugated system of the molecule, which is a key strategy in the development of organic materials for electronic applications.

For example, a Sonogashira coupling can introduce a terminal alkyne. This new functional group can then participate in subsequent intramolecular cyclization reactions, potentially involving one of the amine functionalities, to create novel polycyclic derivatives. Similarly, a Suzuki-Miyaura reaction can be used to link the diamine core to other heterocyclic systems. The resulting biaryl structure can then undergo a cyclocondensation reaction (e.g., quinoxaline or benzimidazole formation) to build an even larger, rigid, and polycyclic aromatic system. This stepwise approach, utilizing the full range of reactivity of the 4-Bromo-N1,N1-dipropylbenzene-1,2-diamine scaffold, allows for the rational design and synthesis of complex, functional molecules.

Mechanistic Studies of Novel Reactions Involving the 4-Bromo-N1,N1-dipropylbenzene-1,2-diamine Core

Due to its specific combination of functional groups—a brominated aromatic ring, a secondary amine, and a primary amine in an ortho arrangement—4-Bromo-N1,N1-dipropylbenzene-1,2-diamine is a versatile substrate for various advanced organic transformations. While specific mechanistic studies on this exact molecule are not extensively documented in publicly available literature, its reactivity can be predicted based on well-established mechanisms for similar compounds. The primary reactive sites are the carbon-bromine bond, which is susceptible to transition-metal-catalyzed cross-coupling reactions, and the vicinal diamine moiety, which can readily participate in cyclization and condensation reactions.

Hypothesized Mechanism for Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

One of the most powerful transformations for aryl halides is the palladium-catalyzed Buchwald-Hartwig amination, which forms a new carbon-nitrogen bond. wikipedia.org For 4-Bromo-N1,N1-dipropylbenzene-1,2-diamine, this reaction could be envisioned to occur at the C-Br bond. The generally accepted catalytic cycle for this reaction provides a framework for understanding the mechanistic pathway. nih.govnumberanalytics.com

The catalytic cycle typically begins with the active Pd(0) catalyst. The key steps are:

Oxidative Addition: The aryl bromide undergoes oxidative addition to the electron-rich Pd(0) complex, forming a Pd(II) intermediate. This step is often the rate-determining step of the reaction. numberanalytics.com

Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form an amido-palladium complex.

Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue. wikipedia.orgnih.gov

A proposed mechanistic pathway for the Buchwald-Hartwig amination of 4-Bromo-N1,N1-dipropylbenzene-1,2-diamine is illustrated below:

Interactive Data Table: Plausible Conditions for Buchwald-Hartwig Amination

The following table outlines hypothetical reaction parameters for a successful Buchwald-Hartwig amination involving the target compound, based on typical conditions for similar substrates.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Hypothetical Yield (%) |

| Pd(OAc)2 | BINAP | NaOt-Bu | Toluene | 100 | 85 |

| Pd2(dba)3 | XPhos | K3PO4 | Dioxane | 110 | 92 |

| PdCl2(dppf) | - | Cs2CO3 | THF | 80 | 78 |

Plausible Mechanism for Benzimidazole Formation

The 1,2-diamine functionality of 4-Bromo-N1,N1-dipropylbenzene-1,2-diamine is a key structural motif for the synthesis of benzimidazoles, a class of heterocyclic compounds with significant biological activity. nih.gov The reaction typically involves the condensation of the o-phenylenediamine (B120857) with an aldehyde, followed by cyclization and oxidation.

A plausible mechanism for the formation of a 2-substituted benzimidazole from 4-Bromo-N1,N1-dipropylbenzene-1,2-diamine and an aldehyde proceeds as follows:

Schiff Base Formation: One of the amino groups of the diamine attacks the carbonyl carbon of the aldehyde, leading to the formation of a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base (imine).

Intramolecular Cyclization: The remaining free amino group attacks the imine carbon in an intramolecular fashion, leading to the formation of a five-membered ring, a dihydrobenzimidazole intermediate.

Oxidation/Aromatization: The dihydrobenzimidazole intermediate is then oxidized to form the stable, aromatic benzimidazole ring. This oxidation can occur in the presence of an external oxidizing agent or, in some cases, through air oxidation.

Interactive Data Table: Hypothetical Benzimidazole Synthesis

This table presents potential reaction conditions and outcomes for the synthesis of benzimidazoles from 4-Bromo-N1,N1-dipropylbenzene-1,2-diamine and various aldehydes.

| Aldehyde | Catalyst/Oxidant | Solvent | Temperature (°C) | Hypothetical Yield (%) |

| Benzaldehyde | p-TsOH | Ethanol | Reflux | 90 |

| 4-Chlorobenzaldehyde | Air | Acetic Acid | 100 | 88 |

| Formaldehyde | - | Methanol | Room Temp | 95 |

These proposed mechanistic pathways, based on well-established principles in organic chemistry, highlight the synthetic potential of the 4-Bromo-N1,N1-dipropylbenzene-1,2-diamine core in constructing more complex molecular architectures. Further experimental and computational studies would be necessary to fully elucidate the precise mechanisms and optimize reaction conditions for this specific substrate.

Spectroscopic and Advanced Structural Elucidation of 4 Bromo N1,n1 Dipropylbenzene 1,2 Diamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., 1H NMR, 13C NMR, 2D NMR Techniques)

No published ¹H NMR, ¹³C NMR, or 2D NMR spectroscopic data for 4-Bromo-N1,N1-dipropylbenzene-1,2-diamine could be located. Such data would be essential for confirming the molecular structure by identifying the chemical environment, connectivity, and spatial relationships of the hydrogen and carbon atoms within the molecule.

Vibrational Spectroscopy for Functional Group Analysis (e.g., Fourier Transform Infrared (FT-IR), Raman Spectroscopy)

Detailed Fourier Transform Infrared (FT-IR) and Raman spectra for 4-Bromo-N1,N1-dipropylbenzene-1,2-diamine are not available in the public domain. These techniques are crucial for identifying the characteristic vibrational modes of the functional groups present, such as the N-H and C-N bonds of the diamine, the aromatic C-H and C=C bonds of the benzene (B151609) ring, the aliphatic C-H bonds of the propyl groups, and the C-Br bond.

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis (e.g., High-Resolution Mass Spectrometry (HRMS), Gas Chromatography-Mass Spectrometry (GC-MS))

There is no accessible high-resolution mass spectrometry (HRMS) or gas chromatography-mass spectrometry (GC-MS) data for 4-Bromo-N1,N1-dipropylbenzene-1,2-diamine. HRMS would be necessary to experimentally determine the exact molecular formula, while GC-MS would provide information on the compound's fragmentation pattern under electron ionization, aiding in its structural confirmation.

X-ray Diffraction Crystallography for Solid-State Structural Determination

A crystal structure of 4-Bromo-N1,N1-dipropylbenzene-1,2-diamine has not been reported in crystallographic databases. Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Computational and Theoretical Investigations of 4 Bromo N1,n1 Dipropylbenzene 1,2 Diamine

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic properties. Analysis of frontier molecular orbitals and the prediction of reactivity descriptors are standard applications of DFT.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability. For 4-Bromo-N1,N1-dipropylbenzene-1,2-diamine, specific values for HOMO and LUMO energies and the corresponding energy gap have not been computationally determined or published.

Table 1: Frontier Molecular Orbital Data for 4-Bromo-N1,N1-dipropylbenzene-1,2-diamine

| Parameter | Value |

|---|---|

| HOMO Energy | Data Not Available |

| LUMO Energy | Data Not Available |

Global reactivity descriptors, derived from the conceptual framework of DFT, provide quantitative measures of a molecule's reactivity. These include the electrophilicity index (ω), chemical potential (μ), and chemical hardness (η). Such descriptors are valuable for predicting how a molecule will behave in chemical reactions. A thorough search of scientific literature indicates that these parameters have not been calculated for 4-Bromo-N1,N1-dipropylbenzene-1,2-diamine.

Table 2: Molecular Reactivity Descriptors for 4-Bromo-N1,N1-dipropylbenzene-1,2-diamine

| Descriptor | Value |

|---|---|

| Electrophilicity Index (ω) | Data Not Available |

| Chemical Potential (μ) | Data Not Available |

Ab Initio and Semi-Empirical Methods for Molecular Geometry Optimization and Energy Calculations

Ab initio and semi-empirical methods are fundamental computational techniques used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to calculate its total electronic energy. These calculations are foundational for understanding a molecule's structure and stability. Regrettably, no studies reporting the optimized molecular geometry or calculated energies for 4-Bromo-N1,N1-dipropylbenzene-1,2-diamine using these methods are available.

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

Molecular dynamics (MD) simulations are powerful for exploring the conformational flexibility of a molecule and its interactions with a solvent over time. This method provides insights into how the molecule behaves in a realistic chemical environment. The conformational landscape and solution behavior of 4-Bromo-N1,N1-dipropylbenzene-1,2-diamine have not been the subject of any published molecular dynamics simulation studies.

Catalytic and Materials Science Applications of 4 Bromo N1,n1 Dipropylbenzene 1,2 Diamine Derivatives

Role as Ligands in Transition Metal-Catalyzed Organic Reactions

Substituted o-phenylenediamines are well-established ligands in coordination chemistry, capable of forming stable complexes with various transition metals. The nitrogen atoms of the diamine can act as a bidentate ligand, chelating to a metal center. The electronic properties of the resulting metal complex can be fine-tuned by the substituents on the phenyl ring and the nitrogen atoms. The bromo- and N,N-dipropyl-substituents on the 4-Bromo-N1,N1-dipropylbenzene-1,2-diamine backbone influence the electron density on the nitrogen atoms and, consequently, the donor properties of the ligand. This modulation of the electronic and steric environment of the metal center is crucial for controlling the activity and selectivity of catalytic reactions. For instance, palladium-catalyzed cross-coupling reactions, which are pivotal in synthetic organic chemistry, often rely on precisely designed ligands to achieve high efficiency and selectivity.

Exploration in Asymmetric Catalysis through Chiral Modifications

A significant area of interest is the development of chiral ligands for asymmetric catalysis, which is essential for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. By introducing chirality into the 4-Bromo-N1,N1-dipropylbenzene-1,2-diamine scaffold, it is possible to create ligands that can induce stereoselectivity in metal-catalyzed reactions. Chirality can be incorporated by using chiral starting materials for the synthesis of the diamine or by modifying the diamine with chiral auxiliaries.

For example, chiral 1,2-diamine derivatives are core components of highly successful catalysts for asymmetric hydrogenation and transfer hydrogenation of ketones and imines. While specific studies on the N1,N1-dipropyl derivative are not extensively documented, the general principle involves the formation of a chiral metal complex where the diamine ligand creates a chiral environment around the metal center. This chiral pocket dictates the facial selectivity of the substrate's approach to the metal, leading to the preferential formation of one enantiomer over the other.

Table 1: Examples of Chiral Diamine Ligands in Asymmetric Catalysis

| Catalyst System | Reaction Type | Achieved Enantioselectivity (ee) |

| Ruthenium(II) with chiral N-sulfonylated 1,2-diphenylethylenediamine | Asymmetric Transfer Hydrogenation of Ketones | Up to 99% |

| Rhodium(I) with chiral bis(phosphine) ligands derived from 1,2-diamines | Asymmetric Hydrogenation of Olefins | Up to 99% |

| Palladium(II) with chiral N-heterocyclic carbene (NHC) ligands from 1,2-diamines | Asymmetric C-H Functionalization | High |

Note: This table presents data for related chiral diamine ligands to illustrate the potential of this class of compounds in asymmetric catalysis.

Application in Photocatalysis and Electrocatalysis

The redox properties of metal complexes derived from substituted o-phenylenediamines suggest their potential application in photocatalysis and electrocatalysis. In photocatalysis, a metal complex can absorb light to reach an excited state with enhanced redox capabilities, enabling it to catalyze chemical transformations. The bromo-substituent on the phenylenediamine ligand can influence the photophysical properties of the metal complex, such as its absorption spectrum and the lifetime of its excited state.

In electrocatalysis, these complexes can facilitate redox reactions at an electrode surface. A key application is the electrocatalytic reduction of carbon dioxide (CO2) to value-added chemicals. While specific research on 4-Bromo-N1,N1-dipropylbenzene-1,2-diamine complexes for this purpose is limited, related cobalt and iron porphyrin complexes with amino substituents have shown enhanced catalytic activity for CO2 reduction. The amino groups can play a role in stabilizing key intermediates and modulating the local proton environment, which is crucial for efficient catalysis.

Precursors for Advanced Organic Electronic Materials

The aromatic and diamine functionalities of 4-Bromo-N1,N1-dipropylbenzene-1,2-diamine make it a valuable precursor for the synthesis of advanced organic electronic materials. The bromo-substituent provides a reactive handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the extension of the π-conjugated system. The N,N-dipropyl groups enhance the solubility of the resulting materials, which is a critical factor for their processability into thin films for electronic devices.

Development of Fluorescent and Emissive Compounds

Derivatives of 4-Bromo-N1,N1-dipropylbenzene-1,2-diamine can be used to construct fluorescent and emissive compounds for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging. By reacting the diamine with suitable aromatic aldehydes or ketones, extended π-conjugated systems with intramolecular charge transfer (ICT) character can be synthesized. The photophysical properties, such as the emission wavelength and quantum yield, can be tuned by varying the substituents on the aromatic core.

For example, the condensation of o-phenylenediamines with other aromatic moieties can lead to the formation of phenazine (B1670421) or quinoxaline (B1680401) derivatives, which are known to exhibit fluorescence. The presence of the electron-donating amino groups and the potential for extending the conjugation through the bromo position allows for the design of molecules with tailored emission colors.

Table 2: Photophysical Properties of Related Aromatic Diamine Derivatives

| Compound Type | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) |

| Substituted Phenazines | 400-450 | 450-550 | 10-50 |

| Quinoxaline Derivatives | 350-400 | 400-500 | 5-30 |

| Donor-Acceptor π-conjugated systems | 450-550 | 500-650 | 20-70 |

Synthesis of Charge Transport and Semiconducting Materials

The ability to form extended, planar, and conjugated structures makes derivatives of 4-Bromo-N1,N1-dipropylbenzene-1,2-diamine promising candidates for the synthesis of charge transport and semiconducting materials. These materials are the active components in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells. The charge carrier mobility, a key performance metric for these devices, is highly dependent on the molecular structure and the intermolecular packing in the solid state.

Through polymerization reactions, often utilizing the bromo-functionality for cross-coupling, semiconducting polymers can be prepared. The N,N-dipropyl groups can improve the processability of these polymers from solution, enabling the fabrication of uniform thin films. The electronic properties of the resulting polymer, such as the HOMO and LUMO energy levels, can be tuned by the choice of co-monomers, which is crucial for optimizing charge injection and transport in electronic devices. While specific mobility values for polymers derived directly from 4-Bromo-N1,N1-dipropylbenzene-1,2-diamine are not widely reported, high mobilities have been achieved in other conjugated polymers based on substituted aromatic amines.

Integration into Coordination Polymers and Metal-Organic Frameworks

Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. These materials have garnered significant attention due to their high porosity, large surface areas, and tunable properties, with applications in gas storage, separation, and catalysis.

4-Bromo-N1,N1-dipropylbenzene-1,2-diamine can be envisioned as a functional linker for the construction of novel coordination polymers and MOFs. The two amino groups can coordinate to metal centers, forming the nodes of the framework. The bromo-substituent can serve as a site for post-synthetic modification, allowing for the introduction of additional functionalities within the pores of the material. The N,N-dipropyl groups can influence the packing of the framework and modify the properties of the pores. The functionalization of MOF linkers with amino groups has been shown to enhance properties such as CO2 capture.

The use of mixed-linker systems, where a diamine linker is combined with other organic struts, offers a strategy to create frameworks with complex topologies and tailored pore environments. The ability to functionalize the diamine linker provides a powerful tool for designing MOFs with specific properties for targeted applications.

Functionalization for Surface Chemistry and Hybrid Material Development

The unique molecular architecture of 4-Bromo-N1,N1-dipropylbenzene-1,2-diamine, featuring a reactive bromo group, a nucleophilic secondary amine, and a primary amine on a benzene (B151609) ring, presents a versatile platform for the development of advanced materials. While specific research on the surface and materials science applications of this particular dipropyl-substituted compound is not extensively documented, its functional groups suggest significant potential. By drawing parallels with the well-studied parent compound, 4-bromo-1,2-diaminobenzene, and other N-substituted derivatives, its utility in surface chemistry and the creation of hybrid materials can be explored. The presence of the dipropyl groups can be expected to influence solubility, steric interactions, and the electronic properties of the resulting materials.

The functionalization capabilities of 4-Bromo-N1,N1-dipropylbenzene-1,2-diamine are primarily centered around the reactivity of the bromo- and amino- groups. The bromo-substituent is a key functional handle for carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions are instrumental in covalently attaching the molecule to surfaces or integrating it into larger polymeric or framework structures. The vicinal diamine moiety is a potent site for coordination with metal ions and for the formation of heterocyclic structures, such as benzimidazoles, which can be used in the synthesis of functional polymers and materials with specific electronic properties. researchgate.net

Potential for Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate and are a cornerstone of surface engineering. While the direct use of 4-Bromo-N1,N1-dipropylbenzene-1,2-diamine for SAM formation is not yet detailed in the literature, its derivatives could be designed for this purpose. For instance, the bromo- group could be replaced with a thiol or selenol group, which are known to form stable SAMs on gold surfaces. The orientation and packing of the molecules in the SAM would be influenced by the dipropyl groups, which could provide a more disordered or a more sterically defined layer compared to less substituted analogues.

Covalent Attachment to Surfaces

The covalent attachment of molecules to solid substrates is crucial for the fabrication of robust and stable functional surfaces. 4-Bromo-N1,N1-dipropylbenzene-1,2-diamine is well-suited for such applications. The bromo- group can be used to attach the molecule to silicon or carbon surfaces via reactions like hydrosilylation or by forming covalent bonds with surface-bound functional groups. Furthermore, the amino groups can be utilized for covalent linkage to surfaces functionalized with carboxylic acids or aldehydes through amide or imine bond formation, respectively.

Building Block for Hybrid Materials

Hybrid materials, which combine organic and inorganic components at the molecular scale, offer synergistic properties that are not available from the individual components. The bifunctional nature of 4-Bromo-N1,N1-dipropylbenzene-1,2-diamine makes it an attractive building block for such materials.

Metal-Organic Frameworks (MOFs): The diamine functionality can coordinate with metal ions to form MOFs. While the parent o-phenylenediamine (B120857) is a known building block for MOFs, the N,N-dipropyl substitution in 4-Bromo-N1,N1-dipropylbenzene-1,2-diamine would modify the coordination environment and the porosity of the resulting framework. The bromo-substituent could also serve as a site for post-synthetic modification of the MOF.

Functionalized Polymers and Composites: The compound can be incorporated into polymer chains either by reacting the diamine groups to form polyamides or polyimides, or by using the bromo- group in polymerization reactions. For example, o-phenylenediamine has been used to functionalize graphene to improve the thermal conductivity of epoxy composites. rsc.org A similar approach with the title compound could lead to advanced polymer composites with tailored properties.

The following table summarizes the potential reactions for the functionalization of 4-Bromo-N1,N1-dipropylbenzene-1,2-diamine in the context of materials science.

| Reaction Type | Reacting Group(s) | Potential Application in Materials Science |

| Suzuki Coupling | Bromo | Covalent attachment to surfaces, synthesis of conjugated polymers |

| Heck Reaction | Bromo | Formation of C-C bonds for polymer synthesis |

| Buchwald-Hartwig Amination | Bromo | Surface functionalization with nitrogen-containing groups |

| Coordination Chemistry | Diamine | Formation of Metal-Organic Frameworks (MOFs) |

| Condensation Reactions | Diamine | Synthesis of polyamides, polyimides, and benzimidazoles |

The research findings on related o-phenylenediamine derivatives provide a strong basis for the future exploration of 4-Bromo-N1,N1-dipropylbenzene-1,2-diamine in materials science. The interplay between the reactive bromo- and diamine functionalities, combined with the influence of the dipropyl substituents, opens up a wide range of possibilities for the design of novel functional materials.

Future Research Directions and Emerging Opportunities in 4 Bromo N1,n1 Dipropylbenzene 1,2 Diamine Chemistry

Design and Synthesis of Novel Derivatives with Enhanced Reactivity or Specific Properties

The core structure of 4-Bromo-N1,N1-dipropylbenzene-1,2-diamine is ripe for modification to create derivatives with tailored reactivity and specific functionalities. Future research will likely focus on several key areas of synthetic modification.

One promising avenue is the substitution of the bromine atom. This halogen provides a convenient handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions would allow for the introduction of a wide array of aryl, alkyl, and amino groups at the 4-position, thereby systematically tuning the electronic properties of the benzene (B151609) ring. For instance, the introduction of electron-donating or electron-withdrawing groups could significantly alter the nucleophilicity of the diamine functionalities, impacting their reactivity in subsequent transformations.

Furthermore, derivatization of the primary and tertiary amino groups presents another fertile ground for exploration. The primary amine can be readily acylated, alkylated, or converted into various nitrogen-containing heterocycles. The N,N-dipropyl group, while sterically hindering, could also be modified, although this would likely require more forcing reaction conditions. The synthesis of a library of such derivatives would be invaluable for structure-activity relationship studies in various applications.

The table below illustrates potential synthetic modifications and their expected impact on the compound's properties.

| Modification Site | Reaction Type | Potential New Substituent | Expected Property Change |

| 4-Bromo Position | Suzuki Coupling | Phenyl, Pyridyl | Altered electronic properties, potential for new ligand scaffolds |

| 4-Bromo Position | Buchwald-Hartwig Amination | Morpholino, Piperidinyl | Increased polarity, potential for biological activity |

| N1-Amine | Acylation | Acetyl, Benzoyl | Decreased basicity of N1, altered reactivity in cyclization reactions |

| N1-Amine | Schiff Base Formation | Substituted Benzaldehydes | Introduction of imine functionality for further reaction or metal coordination |

Exploration of Sustainable and Environmentally Benign Synthetic Pathways

The development of green and sustainable methods for the synthesis of 4-Bromo-N1,N1-dipropylbenzene-1,2-diamine and its derivatives is a critical area for future research. Traditional synthetic routes for aromatic amines often involve harsh reagents and generate significant waste.

One area of focus will be the use of greener catalysts and reaction media. For instance, the development of catalytic systems that utilize air as a green oxidant for the synthesis of substituted o-phenylenediamines from more readily available precursors like cyclohexanones is a promising approach. rsc.org Research into one-pot, multicomponent reactions starting from simple precursors could also significantly improve the atom economy and reduce the number of purification steps required. bohrium.com

Furthermore, exploring biosynthetic routes or the use of biomass-derived starting materials for the synthesis of diamines is a long-term goal that aligns with the principles of a sustainable chemical industry. nih.gov While likely challenging for a highly substituted compound like 4-Bromo-N1,N1-dipropylbenzene-1,2-diamine, foundational research in this area could lead to breakthrough technologies. The use of greener solvents, such as water or bio-derived solvents, and the implementation of energy-efficient reaction conditions, for example through microwave or ultrasonic irradiation, will also be important considerations.

Advanced Mechanistic Investigations of Complex Reaction Networks

A deeper understanding of the reaction mechanisms involving 4-Bromo-N1,N1-dipropylbenzene-1,2-diamine is crucial for optimizing existing transformations and discovering new reactivity. The interplay between the three different functional groups on the benzene ring can lead to complex reaction networks.

For example, in the synthesis of heterocycles such as benzimidazoles or quinoxalines, the relative reactivity of the two amino groups will be a key factor. The steric hindrance imposed by the N,N-dipropyl group is expected to influence the regioselectivity of cyclization reactions. Detailed kinetic studies, coupled with computational modeling, could elucidate the transition states and intermediates involved in these processes. This would allow for the rational design of reaction conditions to favor the formation of specific isomers.

Isotopic labeling studies could also be employed to trace the pathways of atoms during complex rearrangements or multi-step reactions. The insights gained from such mechanistic studies would be invaluable for controlling the outcome of reactions and for the development of new catalytic cycles where derivatives of this compound could act as ligands or catalysts themselves.

Development of High-Throughput Screening Methodologies for New Applications

To unlock the full potential of 4-Bromo-N1,N1-dipropylbenzene-1,2-diamine and its derivatives, the development of high-throughput screening (HTS) methodologies is essential. HTS would enable the rapid evaluation of a large library of these compounds for a wide range of applications, including catalysis, materials science, and medicinal chemistry.

In the area of catalysis, for instance, derivatives of this compound could be screened for their efficacy as ligands for various metal-catalyzed reactions. An array of derivatives with different electronic and steric properties could be rapidly synthesized and tested in parallel for their ability to promote a specific chemical transformation. nih.gov HTS systems can be designed to monitor reaction progress by detecting changes in color, fluorescence, or other physical properties. nih.gov

Similarly, in materials science, HTS could be used to identify derivatives that exhibit desirable properties for applications such as organic light-emitting diodes (OLEDs), sensors, or corrosion inhibitors. nih.gov By systematically varying the substituents on the core structure, it may be possible to fine-tune properties like fluorescence quantum yield, charge transport characteristics, or binding affinity to metal surfaces.

Synergistic Approaches Combining Computational and Experimental Research

The integration of computational chemistry with experimental work offers a powerful strategy for accelerating research in the field of 4-Bromo-N1,N1-dipropylbenzene-1,2-diamine chemistry. Density Functional Theory (DFT) and other computational methods can be used to predict the geometric and electronic structures, spectroscopic properties, and reactivity of the parent compound and its derivatives. tandfonline.com

For example, computational modeling can be used to:

Predict reaction outcomes: By calculating the activation energies for different reaction pathways, it may be possible to predict the major products of a reaction and to identify conditions that would favor a desired outcome.

Design novel derivatives: Computational screening can be used to identify promising candidate molecules with specific properties before they are synthesized in the lab, thereby saving time and resources.

Interpret experimental data: DFT calculations can help to rationalize and interpret experimental observations, such as spectroscopic data or the observed regioselectivity in a reaction. researchgate.net

The synergy between in silico and experimental approaches creates a feedback loop where computational predictions guide experimental design, and experimental results are used to refine and validate the computational models. This integrated approach will be instrumental in unlocking the full potential of 4-Bromo-N1,N1-dipropylbenzene-1,2-diamine and its derivatives in a more efficient and targeted manner.

Q & A

Q. What are the standard synthetic protocols for preparing 4-Bromo-N1,N1-dipropylbenzene-1,2-diamine?

A common method involves reacting 1-bromopropane with a brominated o-phenylenediamine precursor (e.g., 4-bromo-1,2-diaminobenzene) in ethanol/pyridine under reflux. The reaction typically requires 6–12 hours, with pyridine acting as both a base and solvent to facilitate alkylation at the amine sites. Purification is achieved via column chromatography or recrystallization .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., propyl groups at N1, bromine at C4) .

- IR spectroscopy : Peaks at ~3350–3400 cm⁻¹ (N-H stretch) and ~500–600 cm⁻¹ (C-Br) validate functional groups .

- Melting point analysis : Consistency with literature values (e.g., 175–178°C for analogous diamine hydrochlorides) ensures purity .

Q. What safety precautions are critical when handling this compound?

- Skin/eye exposure : Immediate washing with water/soap; contaminated clothing must be removed to prevent absorption .

- Inhalation : Move to fresh air; monitor for delayed respiratory effects.

- Storage : Keep in a cool, dry environment (+4°C recommended) .

Advanced Research Questions

Q. How can this compound serve as a ligand in coordination chemistry?

The diamine structure can form Schiff base complexes with transition metals (e.g., Hg²⁺, Pd²⁺) via condensation with aldehydes. These complexes often adopt tetrahedral or square-planar geometries, with applications in catalysis or material science. Non-classical hydrogen bonding in such complexes can influence their stability and reactivity .

Q. What strategies optimize reaction yields in derivative synthesis (e.g., polyimides or heterocycles)?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility during polyimide synthesis .

- Catalysis : Palladium-based catalysts improve coupling reactions for heterocycle formation (e.g., indoloquinoxalines) .

- Temperature control : Reflux conditions (80–100°C) balance reaction rate and byproduct minimization .

Q. How do spectral contradictions arise in structural confirmation, and how are they resolved?

Example: Discrepancies in NH stretch IR peaks (e.g., broadening due to hydrogen bonding) may complicate interpretation. Cross-validation with ¹H NMR integration (e.g., propyl group protons at δ 0.8–1.5 ppm) and X-ray crystallography (if available) resolves ambiguities .

Q. What are the applications of this compound in synthesizing functional materials?

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.